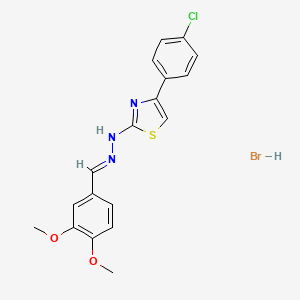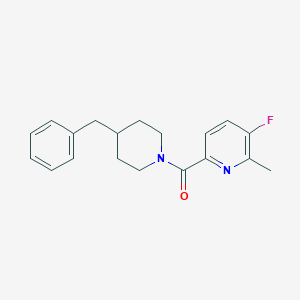
N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a butyl group, a methylthio group, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a butyl halide and a suitable base.
Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.
Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized through an amide coupling reaction involving 4-methoxybenzoic acid and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The butyl and methylthio groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxybenzamide moiety may contribute to the compound’s binding affinity to its targets.
類似化合物との比較
N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
Compared to these compounds, this compound may exhibit unique properties due to the presence of the butyl, methylthio, and methoxybenzamide groups, which can influence its biological activity and pharmacokinetic profile.
特性
IUPAC Name |
N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-5-10-20-14(18-19-16(20)23-3)11-17-15(21)12-6-8-13(22-2)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRWVBGFOAYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid](/img/structure/B2696784.png)
![(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2696785.png)
![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride](/img/structure/B2696788.png)


![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)


![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)
![3-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2696800.png)


![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)
![2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]butanamide](/img/structure/B2696806.png)
